molecular formula C18H25N5O5 B12419805 Tetrazine-Ph-NHCO-PEG3-alcohol

Tetrazine-Ph-NHCO-PEG3-alcohol

Katalognummer: B12419805
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: OYHGYVQRFGTURA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrazine-Ph-NHCO-PEG3-alcohol is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is notable for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing trans-cyclooctene (TCO) groups . This property makes it a valuable reagent in click chemistry, a field that enables the rapid and efficient synthesis of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazine-Ph-NHCO-PEG3-alcohol typically involves the following steps:

    Formation of the Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles, followed by cyclization.

    Attachment of the PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with an activated ester or halide.

    Formation of the Amide Bond: The final step involves the formation of an amide bond between the PEG chain and the tetrazine group, typically using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the tetrazine and PEG intermediates.

    Automated Coupling Reactions: Use of automated reactors to perform the coupling reactions efficiently.

    Purification and Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrazine-Ph-NHCO-PEG3-alcohol primarily undergoes the following types of reactions:

    Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.

    Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature. Common reagents include TCO-containing molecules.

    Nucleophilic Substitution: Requires the presence of a nucleophile (e.g., amines or thiols) and an appropriate leaving group (e.g., halides or activated esters).

Major Products

    iEDDA Reactions: The major products are stable adducts formed between the tetrazine group and TCO-containing molecules.

    Nucleophilic Substitution: The products depend on the nucleophile used but generally result in the substitution of the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Tetrazine-Ph-NHCO-PEG3-alcohol has a wide range of applications in scientific research:

Wirkmechanismus

Tetrazine-Ph-NHCO-PEG3-alcohol exerts its effects through the following mechanisms:

Vergleich Mit ähnlichen Verbindungen

Tetrazine-Ph-NHCO-PEG3-alcohol is unique due to its combination of a tetrazine group, a PEG chain, and an alcohol functional group. Similar compounds include:

This compound stands out due to its optimal balance of reactivity and solubility, making it a versatile reagent in various applications.

Eigenschaften

Molekularformel

C18H25N5O5

Molekulargewicht

391.4 g/mol

IUPAC-Name

3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C18H25N5O5/c24-6-8-27-10-12-28-11-9-26-7-5-17(25)19-13-15-1-3-16(4-2-15)18-22-20-14-21-23-18/h1-4,14,24H,5-13H2,(H,19,25)

InChI-Schlüssel

OYHGYVQRFGTURA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCO)C2=NN=CN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.